molecular formula C9H17NO B7891554 1-(dimethylamino)-4,4-dimethylpent-1-en-3-one

1-(dimethylamino)-4,4-dimethylpent-1-en-3-one

Cat. No.: B7891554
M. Wt: 155.24 g/mol
InChI Key: AOJPVISQKIUQMZ-UHFFFAOYSA-N
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Description

1-(dimethylamino)-4,4-dimethylpent-1-en-3-one is an organic compound with the molecular formula C9H17NO. It is known for its unique structure, which includes a dimethylamino group and a double bond in the pentenone chain. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(dimethylamino)-4,4-dimethylpent-1-en-3-one can be synthesized through several methods. One common method involves the reaction of 4,4-dimethylpent-1-en-3-one with dimethylamine under specific conditions. The reaction typically requires a catalyst and is carried out at a controlled temperature to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions. The process may include the use of continuous flow reactors to enhance efficiency and yield. The purity of the final product is ensured through various purification techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions: 1-(dimethylamino)-4,4-dimethylpent-1-en-3-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Various reagents, including halogens and acids, can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

1-(dimethylamino)-4,4-dimethylpent-1-en-3-one has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the manufacture of various chemical products and materials.

Mechanism of Action

The mechanism by which 1-(dimethylamino)-4,4-dimethylpent-1-en-3-one exerts its effects involves interactions with molecular targets and pathways. The dimethylamino group plays a crucial role in its reactivity and interactions with other molecules. The compound can form complexes with metal ions and participate in various catalytic processes.

Comparison with Similar Compounds

  • 1-Dimethylamino-2-methyl-5-phenyl-penta-1,4-dien-3-one
  • 1-(4-Dimethylamino-phenyl)-4,4-dimethyl-pent-1-en-3-one
  • 6-Dimethylamino-1-phenyl-hex-5-en-1-yn-3-one

Uniqueness: 1-(dimethylamino)-4,4-dimethylpent-1-en-3-one is unique due to its specific structure, which includes a dimethylamino group and a double bond in the pentenone chain. This structure imparts distinct chemical properties and reactivity, making it valuable in various applications.

Properties

IUPAC Name

1-(dimethylamino)-4,4-dimethylpent-1-en-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c1-9(2,3)8(11)6-7-10(4)5/h6-7H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOJPVISQKIUQMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)C=CN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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